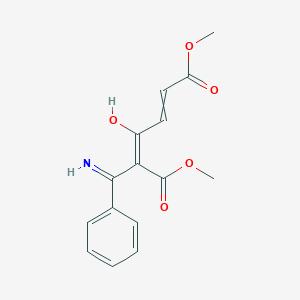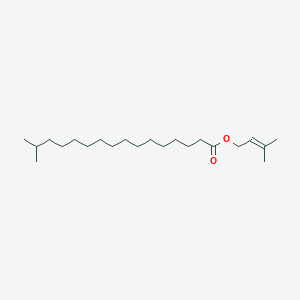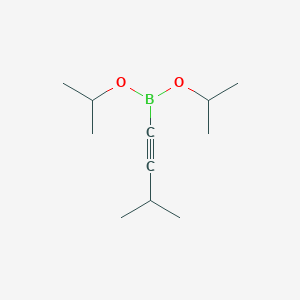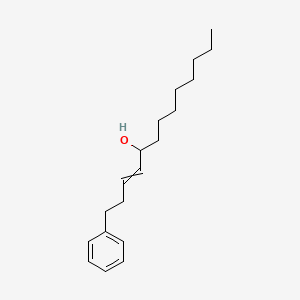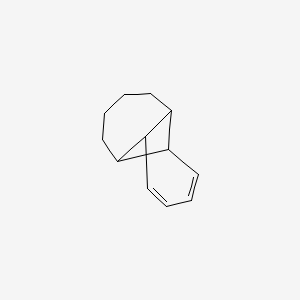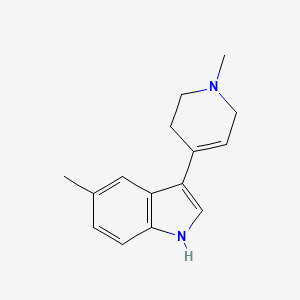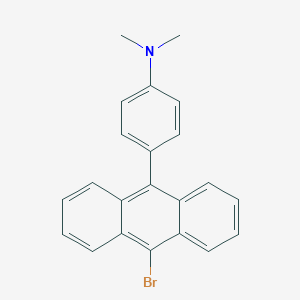![molecular formula C18H8N4 B14295997 [10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide CAS No. 116387-65-6](/img/structure/B14295997.png)
[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide is a complex organic compound that features an anthracene core substituted with cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide typically involves the reaction of anthracene derivatives with cyanating agents under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by subsequent functionalization steps to introduce the cyano groups. The reaction conditions often require the use of solvents like xylene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
Applications De Recherche Scientifique
[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Mécanisme D'action
The mechanism of action of [10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide involves its interaction with molecular targets through its cyano groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their function. The pathways involved often include electron transfer processes and the formation of charge-transfer complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dicyanoanthracene: Similar in structure but lacks the additional cyano group at the 10-position.
Anthracene-9,10-dicarbonitrile: Another related compound with cyano groups at the 9 and 10 positions.
Uniqueness
What sets [10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide apart is its unique substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring specific electronic characteristics, such as in organic electronics and materials science .
Propriétés
Numéro CAS |
116387-65-6 |
|---|---|
Formule moléculaire |
C18H8N4 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
[10-(dicyanomethylidene)anthracen-9-ylidene]cyanamide |
InChI |
InChI=1S/C18H8N4/c19-9-12(10-20)17-13-5-1-3-7-15(13)18(22-11-21)16-8-4-2-6-14(16)17/h1-8H |
Clé InChI |
ISQIUJFSYBVFNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
